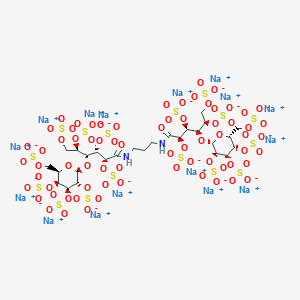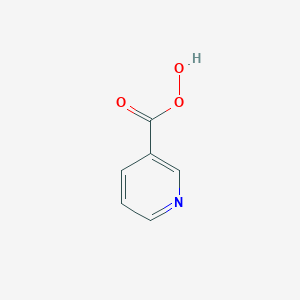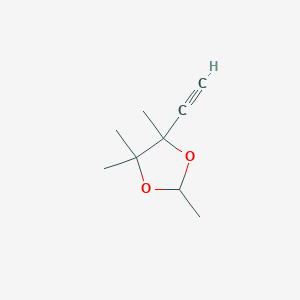
4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane, also known as EDT, is a chemical compound that has been studied for its potential applications in various fields of scientific research. This compound has shown promising results in its ability to modify biomolecules, such as proteins and nucleic acids, and has been used in a variety of research studies to investigate its potential effects on biological systems.
Mechanism of Action
The mechanism of action of 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane is based on its ability to selectively modify cysteine residues in proteins or other biomolecules. 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane contains an ethynyl group that can react with the thiol group of cysteine residues, forming a covalent bond. This reaction can be catalyzed by a variety of catalysts, including palladium or copper catalysts.
Biochemical and Physiological Effects:
4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane has been shown to have a variety of biochemical and physiological effects, depending on the specific application and the target biomolecule. In protein modification, 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane has been used to introduce fluorescent probes or other functional groups into proteins, allowing for the study of protein structure or function. In nucleic acid labeling, 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane has been used to introduce fluorescent probes or other functional groups into DNA or RNA strands, allowing for the study of nucleic acid structure or function. Bioconjugation with 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane has also been investigated as a means of attaching various molecules to proteins or other biomolecules, allowing for the study of protein-protein interactions or other biological processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane in scientific research is its ability to selectively modify specific cysteine residues in proteins or other biomolecules, allowing for the introduction of various functional groups or fluorescent probes. 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane is also relatively easy to synthesize and can be produced in high yields with minimal side reactions. However, one limitation of using 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane in lab experiments is its potential toxicity, as it can react with other biomolecules in addition to cysteine residues. Additionally, the use of 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane in certain applications may require specialized equipment or expertise.
Future Directions
There are a variety of future directions for the use of 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane in scientific research, including the development of new methods for protein modification, nucleic acid labeling, and bioconjugation. Additionally, 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane could be investigated for its potential applications in drug delivery or other therapeutic applications. Finally, further research could be conducted to investigate the potential toxicity and safety of 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane in various applications.
Synthesis Methods
4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane can be synthesized using a variety of methods, including the reaction of 4,5-dihydroxyl-2,2-dimethyl-1,3-dioxolane with acetylene in the presence of a palladium catalyst. This method has been shown to be effective in producing high yields of 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane with minimal side reactions.
Scientific Research Applications
4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane has been used in a variety of scientific research applications, including protein modification, nucleic acid labeling, and bioconjugation. In protein modification, 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane has been used to selectively modify cysteine residues in proteins, allowing for the introduction of various functional groups or fluorescent probes. In nucleic acid labeling, 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane has been used to introduce fluorescent probes or other functional groups into DNA or RNA strands. Bioconjugation with 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane has also been investigated as a means of attaching various molecules to proteins or other biomolecules.
properties
CAS RN |
122340-75-4 |
|---|---|
Product Name |
4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane |
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
4-ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane |
InChI |
InChI=1S/C9H14O2/c1-6-9(5)8(3,4)10-7(2)11-9/h1,7H,2-5H3 |
InChI Key |
SNJGKYRYOHGDDY-UHFFFAOYSA-N |
SMILES |
CC1OC(C(O1)(C)C#C)(C)C |
Canonical SMILES |
CC1OC(C(O1)(C)C#C)(C)C |
synonyms |
1,3-Dioxolane, 4-ethynyl-2,4,5,5-tetramethyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







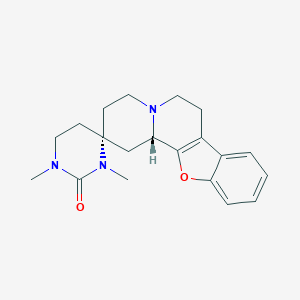
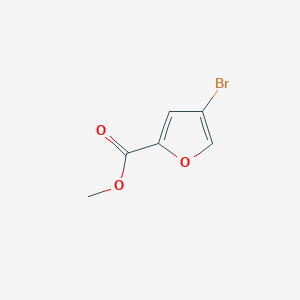

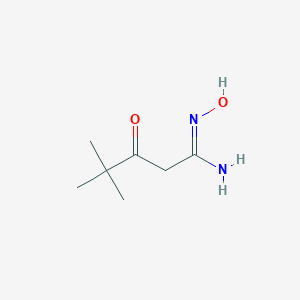
![N-[bis(methylsulfanyl)methylidene]-2,6-dichlorobenzamide](/img/structure/B55591.png)
![1,8-Diethyl-1,3,4,9-tetrahydro-6-hydroxypyrano[3,4-b]indole-1-acetic Acid Methyl Ester](/img/structure/B55595.png)
